molecular formula C6H14O6S2 B8065672 Acetic acid, 2-mercapto-, 1,1'-(1,2-ethanediyl) ester

Acetic acid, 2-mercapto-, 1,1'-(1,2-ethanediyl) ester

Cat. No.: B8065672
M. Wt: 246.3 g/mol
InChI Key: BLJWMYRQUATKIO-UHFFFAOYSA-N
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Description

Acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester, also known as ethylene di(S-thioacetate), is an organic compound with the molecular formula C6H10O4S2. This compound features two acetic acid moieties linked by a 1,2-ethanediyl bridge, with each acetic acid unit containing a mercapto group (–SH). It is primarily used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester typically involves the reaction of ethylene glycol with thioglycolic acid. The reaction proceeds under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid to facilitate esterification. The general reaction can be represented as:

HOCH2CH2OH+2HSCH2COOHCH2(COOCH2SH)2+2H2O\text{HOCH}_2\text{CH}_2\text{OH} + 2 \text{HSCH}_2\text{COOH} \rightarrow \text{CH}_2\text{(COOCH}_2\text{SH)}_2 + 2 \text{H}_2\text{O} HOCH2​CH2​OH+2HSCH2​COOH→CH2​(COOCH2​SH)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The mercapto groups in the compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    R-SH+R’-SHR-S-S-R’+2H++2e\text{R-SH} + \text{R'-SH} \rightarrow \text{R-S-S-R'} + 2\text{H}^+ + 2\text{e}^- R-SH+R’-SH→R-S-S-R’+2H++2e−

  • Reduction: : The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    R-COO-R’+4[H]R-CH2OH+R’-OH\text{R-COO-R'} + 4\text{[H]} \rightarrow \text{R-CH2OH} + \text{R'-OH} R-COO-R’+4[H]→R-CH2OH+R’-OH

  • Substitution: : The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and carboxylic acid.

    R-COO-R’+H2OR-COOH+R’-OH\text{R-COO-R'} + \text{H2O} \rightarrow \text{R-COOH} + \text{R'-OH} R-COO-R’+H2O→R-COOH+R’-OH

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Thiols and carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester is used as a building block for synthesizing more complex molecules. Its mercapto groups make it a valuable reagent for introducing sulfur-containing functionalities into organic compounds.

Biology

In biological research, this compound can be used to study the effects of thiol-containing molecules on cellular processes. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. The presence of mercapto groups can enhance the bioactivity of these derivatives.

Industry

Industrially, this compound is used in the manufacture of polymers and resins. Its ability to form stable ester linkages makes it useful in producing materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester exerts its effects involves the reactivity of its mercapto groups. These groups can participate in redox reactions, forming disulfide bonds that are crucial in various biochemical processes. The ester linkages also play a role in the compound’s stability and reactivity, influencing its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Thioglycolic acid (Mercaptoacetic acid): Similar in structure but lacks the 1,2-ethanediyl bridge.

    Dithioglycolic acid: Contains two mercapto groups but differs in the arrangement of functional groups.

    Ethylene glycol diacetate: Similar ester structure but lacks mercapto groups.

Uniqueness

Acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester is unique due to the presence of both ester and mercapto functionalities, which confer distinct chemical reactivity and potential applications. The 1,2-ethanediyl bridge provides structural rigidity and influences the compound’s physical properties.

This compound’s combination of functional groups makes it versatile for various applications in synthetic chemistry, biological research, and industrial processes.

Properties

IUPAC Name

ethane-1,2-diol;2-sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2S.C2H6O2/c2*3-2(4)1-5;3-1-2-4/h2*5H,1H2,(H,3,4);3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJWMYRQUATKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O.C(C(=O)O)S.C(C(=O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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